2-Methyl-1-(pyrimidin-4-yl)cyclopropanol

Description

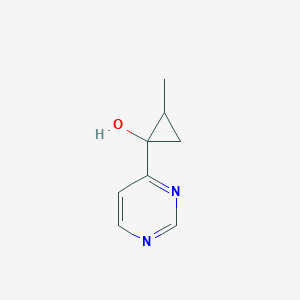

2-Methyl-1-(pyrimidin-4-yl)cyclopropanol is a cyclopropanol derivative featuring a pyrimidine ring substituted at the 4-position. Its structure combines a strained cyclopropane ring with a pyrimidine heterocycle, a design that confers unique physicochemical and reactivity properties. Cyclopropanol moieties are known for their high ring strain, which enhances reactivity in ring-opening reactions, while the pyrimidine group offers opportunities for hydrogen bonding and π-π interactions, making the compound relevant in medicinal chemistry and agrochemical research .

Synthetic routes for such compounds often involve nucleophilic aromatic substitution (SNAr) reactions. For example, highlights a one-pot SNAr reaction between fluoroaromatic compounds and cyclopropanol derivatives, suggesting a feasible pathway for synthesizing this compound .

Properties

CAS No. |

53342-31-7 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

2-methyl-1-pyrimidin-4-ylcyclopropan-1-ol |

InChI |

InChI=1S/C8H10N2O/c1-6-4-8(6,11)7-2-3-9-5-10-7/h2-3,5-6,11H,4H2,1H3 |

InChI Key |

OCSIQUKCJSQBIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1(C2=NC=NC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol typically involves the cyclopropanation of a suitable pyrimidine derivative. One common method includes the reaction of 4-chloropyrimidine with 2-methylcyclopropanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group in the cyclopropanol ring can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.

Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives (ketones or aldehydes), reduced cyclopropane derivatives, and various substituted pyrimidinyl derivatives .

Scientific Research Applications

2-Methyl-1-(pyrimidin-4-yl)cyclopropanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrimidine-Containing Cyclopropanol Derivatives

Structural and Functional Group Analysis

- Cyclopropanol vs. Non-Cyclic Alcohols: The cyclopropanol group in this compound introduces significant ring strain (~27 kcal/mol), making it more reactive in acid-catalyzed ring-opening reactions compared to non-cyclic analogs like O-[2-(1-hydroxyethyl)-6-methylpyrimidin-4-yl] phosphorothioate .

- Pyrimidine Substitution : The pyrimidin-4-yl group enables hydrogen bonding via its nitrogen atoms, enhancing binding affinity in biological targets. In contrast, chloropyrimidine derivatives (e.g., ) are more electrophilic, favoring nucleophilic displacement reactions .

Reactivity and Stability

- Ring-Opening Reactions: The cyclopropanol ring in this compound undergoes rapid acid-catalyzed opening to form a ketone, a property absent in non-cyclic analogs like the hydroxyethyl derivative in .

- Hydrolytic Stability: Phosphorothioate-containing compounds () are prone to hydrolysis, whereas the cyclopropanol core is stable under neutral conditions but reactive in acidic/basic environments .

Biological Activity

2-Methyl-1-(pyrimidin-4-yl)cyclopropanol is a cyclopropanol derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring, which is known for its role in various biological processes and therapeutic applications. Understanding the biological activity of this compound can provide insights into its potential uses in drug development and therapeutic interventions.

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

IUPAC Name: this compound

Structural Characteristics: The compound consists of a cyclopropanol moiety linked to a pyrimidine ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of the pyrimidine ring enhances its binding affinity to various biological targets, potentially modulating their activity. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Bacillus subtilis | 32 |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound exhibited promising antiproliferative activity, with IC50 values indicating significant growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15.5 |

| HCT116 | 12.3 |

Case Studies

- Study on Anticancer Properties: A recent study investigated the effects of this compound on MDA-MB-231 cells, revealing that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound.

- Antimicrobial Efficacy: In a comparative study, this compound was tested alongside standard antibiotics. The results indicated that the compound displayed synergistic effects when combined with amoxicillin against resistant strains of Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.